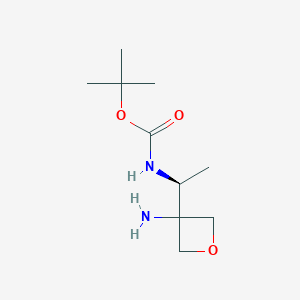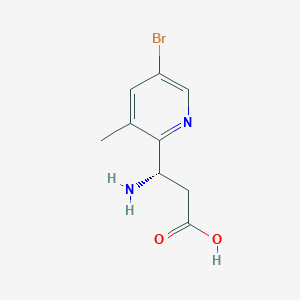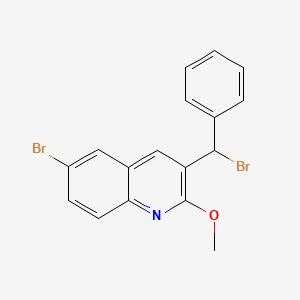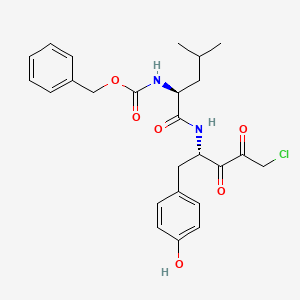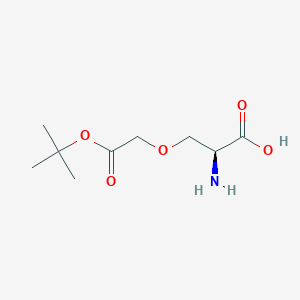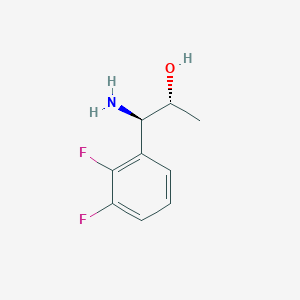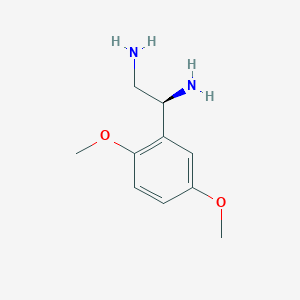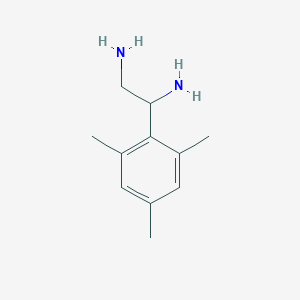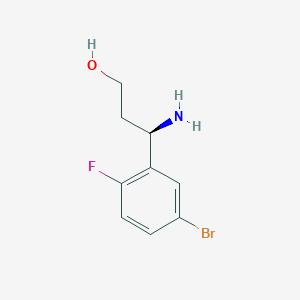
4-Bromo-2-cyclobutoxy-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-cyclobutoxy-5-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, and cyclobutoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclobutoxy-5-fluoropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-cyclobutoxy-5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-cyclobutoxy-5-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Biaryl compounds are the major products.
Oxidation and Reduction: Depending on the conditions, the products can range from oxidized derivatives to reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-cyclobutoxy-5-fluoropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-cyclobutoxy-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-fluoropyridine: Similar in structure but lacks the cyclobutoxy group.
4-Bromo-2-fluoropyridine: Similar but without the cyclobutoxy group.
2-Cyclobutoxy-5-fluoropyridine: Similar but without the bromine atom.
Uniqueness: 4-Bromo-2-cyclobutoxy-5-fluoropyridine is unique due to the presence of all three substituents (bromine, fluorine, and cyclobutoxy) on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C9H9BrFNO |
|---|---|
Molekulargewicht |
246.08 g/mol |
IUPAC-Name |
4-bromo-2-cyclobutyloxy-5-fluoropyridine |
InChI |
InChI=1S/C9H9BrFNO/c10-7-4-9(12-5-8(7)11)13-6-2-1-3-6/h4-6H,1-3H2 |
InChI-Schlüssel |
VGZKFLFJXGVUKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=NC=C(C(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)

